CCT241161
概要
説明
準備方法
CCT241161の合成は、コア構造の調製から始まり、続いてさまざまな官能基の導入を行う複数のステップを伴います。合成経路は一般的に次のステップを含みます。
コア構造の形成: これは、ピリド[2,3-b]ピラジン-8-イルコアの合成を伴います。
官能基の導入: メチルチオ基やフェニル基などのさまざまな官能基は、求核置換反応やカップリング反応を含む一連の反応によって導入されます。
化学反応の分析
CCT241161は、次のようないくつかのタイプの化学反応を起こします。
酸化: この化合物は、特に硫黄を含む官能基で酸化反応を起こす可能性があります。
還元: 還元反応は、化合物に存在するカルボニル基で起こる可能性があります。
置換: 求核置換反応は、特に芳香環で一般的です。
これらの反応で使用される一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやチオールなどの求核剤が含まれます。 これらの反応で形成される主な生成物は、使用される特定の条件と試薬によって異なります .
科学研究への応用
This compoundは、次のような幅広い科学研究への応用があります。
科学的研究の応用
CCT241161 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the inhibition of B-RAF and MEK signaling pathways in B-RAF mutant melanoma cells.
Cell Signaling Studies: This compound is used to investigate the role of various kinases in cell signaling pathways, particularly those involved in cancer progression.
Drug Resistance Studies: It is used to study mechanisms of drug resistance in cancer cells, particularly those resistant to B-RAF and MEK inhibitors.
Biological Research: The compound is used to study the effects of kinase inhibition on various biological processes, including cell proliferation, apoptosis, and differentiation.
作用機序
CCT241161は、B-RAF、B-RAF V600E、C-RAF、Src、およびLCKを含む複数のキナーゼを阻害することで効果を発揮します . これらのキナーゼの阻害は、B-RAF変異メラノーマ細胞における細胞増殖と生存に不可欠なMEKおよびERKシグナル伝達経路の抑制につながります . これらの経路を阻害することにより、this compoundはアポトーシスを誘導し、細胞増殖を阻害し、前臨床モデルで腫瘍退縮につながります .
類似化合物の比較
This compoundは、CCT196969などの他の汎RAF阻害剤と類似しています . 特に薬剤耐性B-RAF変異メラノーマ細胞の阻害に効果的な独自の特性を持っています . 他のRAF阻害剤とは異なり、this compoundはSrcファミリーキナーゼも標的としており、MEKおよびERK経路の再活性化を含む耐性メカニズムを克服するのに役立ちます .
類似の化合物には以下が含まれます。
CCT196969: Srcファミリーキナーゼも標的とする別の汎RAF阻害剤です.
ダブラフェニブ: メラノーマの治療に使用されるB-RAF阻害剤です.
This compoundは、複数のキナーゼを阻害し、薬剤耐性メカニズムを克服する能力により、癌研究においてユニークで貴重な化合物となっています .
類似化合物との比較
CCT241161 is similar to other pan-RAF inhibitors, such as CCT196969 . it has unique properties that make it particularly effective in inhibiting drug-resistant B-RAF mutant melanoma cells . Unlike other RAF inhibitors, this compound also targets Src family kinases, which helps to overcome resistance mechanisms that involve the reactivation of the MEK and ERK pathways .
Similar compounds include:
CCT196969: Another pan-RAF inhibitor that also targets Src family kinases.
Dabrafenib: A B-RAF inhibitor used in the treatment of melanoma.
Trametinib: A MEK inhibitor used in combination with B-RAF inhibitors for the treatment of melanoma.
This compound’s ability to inhibit multiple kinases and overcome drug resistance mechanisms makes it a unique and valuable compound in cancer research .
生物活性
CCT241161 is a novel compound classified as a pan-RAF inhibitor, primarily targeting mutant BRAF and CRAF kinases. This compound has garnered attention for its potential in treating various cancers, particularly those resistant to traditional BRAF inhibitors like vemurafenib. The biological activity of this compound is characterized by its ability to inhibit key signaling pathways involved in cell proliferation and survival, making it a promising candidate in cancer therapeutics.
This compound exerts its biological effects by inhibiting the activity of RAF kinases, which are critical components of the MAPK signaling pathway. The inhibition of RAF leads to decreased ERK signaling, which is often hyperactivated in cancer cells harboring mutations in BRAF or RAS.
Key Inhibition Profiles
The following table summarizes the inhibition potency of this compound against various kinases:
Kinase | IC50 (nM) |
---|---|
BRAF | 252 |
BRAF V600E | 15 |
CRAF | 6 |
SRC | 15 |
LCK | 3 |
These values indicate that this compound is particularly effective against BRAF V600E mutations and shows significant activity against other kinases involved in oncogenic signaling pathways .
Biological Activity in Cancer Models
This compound has demonstrated efficacy in various preclinical cancer models, particularly in melanoma and colorectal cancer cell lines with BRAF mutations. Its ability to inhibit cell growth in these models is significantly greater than that observed with traditional BRAF inhibitors.
Case Studies
- Melanoma Cell Lines : In studies involving melanoma cell lines, this compound was shown to inhibit the growth of both BRAF V600E and NRAS mutant cells. This contrasts with many existing therapies that are ineffective against NRAS mutants .
- Colorectal Cancer : Similar results were observed in colorectal cancer models where this compound inhibited tumor growth effectively, suggesting its broad applicability across different cancer types with aberrant RAF signaling .
- Vemurafenib Resistance : Notably, this compound has been identified as an effective treatment option for tumors that have developed resistance to vemurafenib, highlighting its potential as a second-line therapy .
Pharmacokinetics and Bioavailability
This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability (approximately 55%) and significant plasma concentrations achieved at therapeutic doses. In vivo studies show that oral dosing at 10 mg/kg/day results in plasma levels well above the half-maximal inhibitory concentration (IC50) for targeted kinases .
Plasma Concentration Data
The following table illustrates the plasma concentration levels achieved after oral administration:
Compound | Plasma Concentration (μM) | Time Post-Dose (hr) |
---|---|---|
This compound | 6.5 - 10 | 1 |
CCT196969 | ~7 | 1 |
These concentrations indicate that both compounds maintain effective levels within tumors post-administration, supporting their potential therapeutic use .
特性
IUPAC Name |
1-(5-tert-butyl-2-phenylpyrazol-3-yl)-3-[2-methylsulfanyl-4-[(3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N7O3S/c1-28(2,3)22-15-23(35(34-22)17-8-6-5-7-9-17)32-27(37)31-19-11-10-18(14-21(19)39-4)38-20-12-13-29-26-25(20)30-16-24(36)33-26/h5-16H,1-4H3,(H,29,33,36)(H2,31,32,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMYVVGAYAPQNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C(=NC=C3)NC(=O)C=N4)SC)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N7O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。